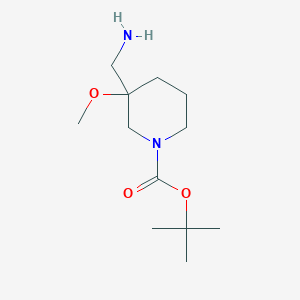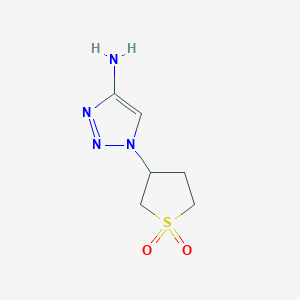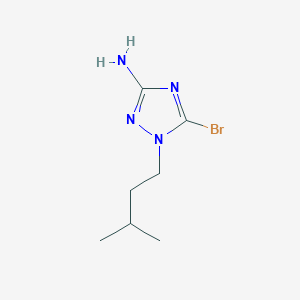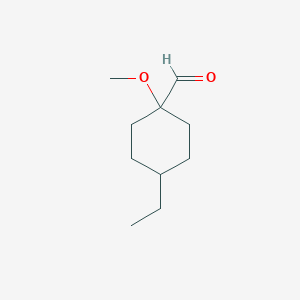
4-Ethyl-1-methoxycyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1-methoxycyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H18O2 It is a cyclohexane derivative, characterized by the presence of an ethyl group at the 4-position, a methoxy group at the 1-position, and an aldehyde functional group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methoxycyclohexane-1-carbaldehyde can be achieved through several methods:
Aldol Condensation: One common method involves the aldol condensation of 4-ethylcyclohexanone with formaldehyde, followed by methylation of the resulting hydroxyl group using dimethyl sulfate or methyl iodide under basic conditions.
Grignard Reaction: Another approach is the Grignard reaction, where 4-ethylcyclohexanone is reacted with methoxymethylmagnesium bromide, followed by oxidation of the resulting alcohol to the aldehyde using reagents such as pyridinium chlorochromate (PCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. Catalytic methods, such as using palladium or platinum catalysts, can be employed to facilitate the reactions under milder conditions and with higher efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-1-methoxycyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like hydrobromic acid (HBr) to replace the methoxy group with a bromine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: HBr, HI
Major Products
Oxidation: 4-Ethyl-1-methoxycyclohexane-1-carboxylic acid
Reduction: 4-Ethyl-1-methoxycyclohexane-1-methanol
Substitution: 4-Ethyl-1-bromocyclohexane-1-carbaldehyde
Wissenschaftliche Forschungsanwendungen
4-Ethyl-1-methoxycyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Wirkmechanismus
The mechanism of action of 4-Ethyl-1-methoxycyclohexane-1-carbaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethylcyclohexanone: Lacks the methoxy and aldehyde groups, making it less reactive in certain chemical reactions.
1-Methoxycyclohexane-1-carbaldehyde: Similar structure but without the ethyl group, affecting its physical and chemical properties.
4-Ethyl-1-hydroxycyclohexane-1-carbaldehyde: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness
4-Ethyl-1-methoxycyclohexane-1-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity patterns and potential applications. The presence of both an ethyl group and a methoxy group on the cyclohexane ring, along with the aldehyde group, makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
4-ethyl-1-methoxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-3-9-4-6-10(8-11,12-2)7-5-9/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
YYAIODDUBIOAHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)(C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



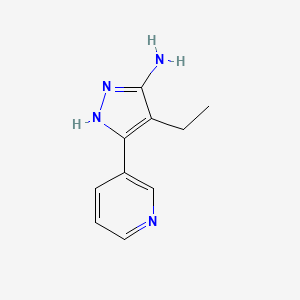

![(3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester](/img/structure/B13083317.png)

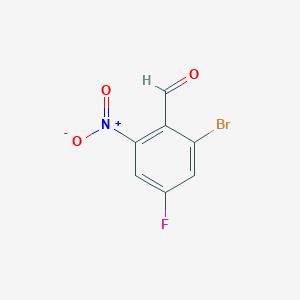
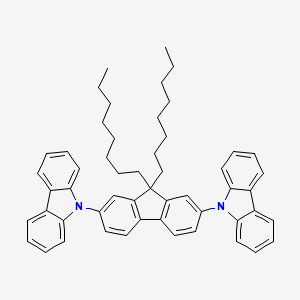
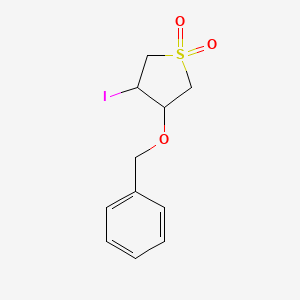
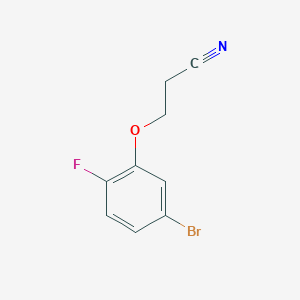
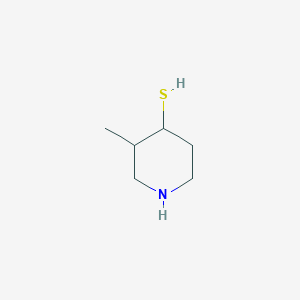
![2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B13083353.png)
